molecular formula C15H15NO B5158840 N-benzyl-2-methylbenzamide CAS No. 5448-38-4

N-benzyl-2-methylbenzamide

Cat. No. B5158840
CAS RN: 5448-38-4
M. Wt: 225.28 g/mol
InChI Key: SQDLPGKVRZFDKW-UHFFFAOYSA-N
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Description

N-benzyl-2-methylbenzamide is a chemical compound with the linear formula C15H15NO . It has a molecular weight of 225.293 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-benzyl-2-methylbenzamide and similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of N-benzyl-2-methylbenzamide is characterized by a linear formula C15H15NO . The molecular weight of this compound is 225.293 . More detailed structural analysis can be obtained using tools like MolView and NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving N-benzyl-2-methylbenzamide have been studied . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .

Scientific Research Applications

Pharmaceutical Industry

N-methylbenzamide, a compound closely related to N-benzyl-2-methylbenzamide, serves as a pivotal intermediate in the synthesis of a wide range of drugs and active pharmaceutical ingredients (APIs). Its chemical structure enables it to undergo various chemical reactions, making it a versatile precursor in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs .

Organic Chemistry

Beyond its pharmaceutical applications, N-methylbenzamide is also utilized in organic chemistry as a reagent and catalyst for a variety of synthetic processes. Its unique chemical properties facilitate the synthesis of complex organic molecules through condensation reactions, acylation, and as a component in the preparation of amides and esters .

Synthetic Processes

N-methylbenzamide’s effectiveness as a catalyst in these reactions often results in higher yields and more efficient synthesis processes, making it a valuable asset in organic chemistry laboratories and industrial production .

Neurological Disorders

Based on the unique localization of PDE10A modulators, research has focused extensively on using PDE10A modulators as a novel therapeutic approach for dysfunction in the basal ganglia circuit including Parkinson’s disease, Huntington’s disease, schizophrenia, addiction and obsessive compulsive disorder .

Chemical Synthesis

N-methylbenzamide is used in the synthesis of complex organic molecules. Two synthesis routes have been described in the literature . The first route involves the combination of Ni (OAc)2·4H2O, phosphite, aryl bromide with NaOMe in a small roundbottom flask . The second route involves the treatment of a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi .

Industrial Applications

The versatility and utility of N-methylbenzamide across multiple fields highlight its importance in scientific research and industrial applications. Its role in pharmaceutical synthesis contributes to the development of new and effective medications, while its applications in organic synthesis enhance the efficiency and outcomes of chemical processes .

Safety and Hazards

The safety data sheet for N-benzylbenzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-benzyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLPGKVRZFDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969655
Record name N-Benzyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-methylbenzamide

CAS RN

5448-38-4
Record name NSC17941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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